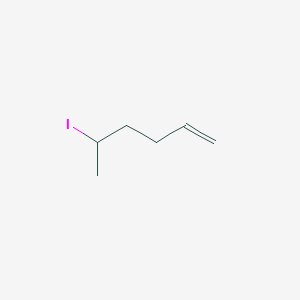
Bromo(triiodo)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(triiodo)stannane is an organotin compound with the chemical formula SnBrI₃. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have diverse applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo(triiodo)stannane can be synthesized through the reaction of tin (IV) bromide with iodine in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnBr4+3I2→SnBrI3+3I2
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo(triiodo)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine or iodine atoms in this compound can be replaced by other halogens or functional groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: this compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state. These reactions often involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: this compound can be used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds. These reactions typically require palladium catalysts and proceed under mild conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Oxidation Reactions: Hydrogen peroxide, potassium permanganate
Reduction Reactions: Sodium borohydride, lithium aluminum hydride
Coupling Reactions: Palladium catalysts, organic solvents (e.g., toluene, THF)
Major Products Formed:
Substitution Reactions: Various organotin halides and organotin derivatives
Oxidation and Reduction Reactions: Tin oxides, reduced tin compounds
Coupling Reactions: Coupled organic products with new carbon-carbon bonds
Applications De Recherche Scientifique
Bromo(triiodo)stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of bromo(triiodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive tin-halogen bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In coupling reactions, the tin atom facilitates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
Tributyltin Chloride (SnBu₃Cl): Used in similar coupling reactions but has different reactivity and toxicity profiles.
Tetramethyltin (SnMe₄): Another organotin compound with distinct applications in organic synthesis and materials science.
Stannane (SnH₄): A simpler organotin compound used in various chemical reactions but with different properties and reactivity.
Uniqueness of Bromo(triiodo)stannane: this compound is unique due to its specific combination of bromine and iodine atoms bonded to tin. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other organotin compounds may not be suitable.
Propriétés
Numéro CAS |
13569-46-5 |
|---|---|
Formule moléculaire |
BrI3Sn |
Poids moléculaire |
579.33 g/mol |
Nom IUPAC |
bromo(triiodo)stannane |
InChI |
InChI=1S/BrH.3HI.Sn/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
ZYLHOGZZRLPOLI-UHFFFAOYSA-J |
SMILES canonique |
Br[Sn](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


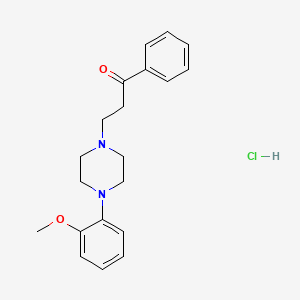

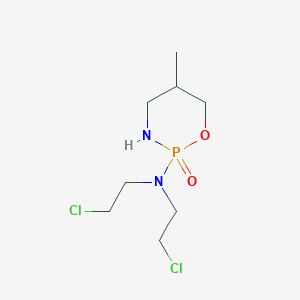
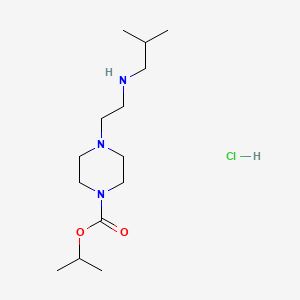

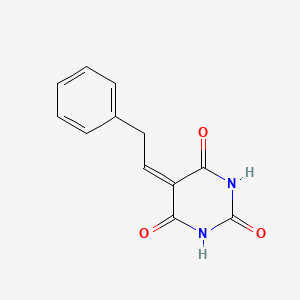
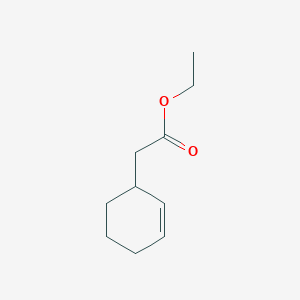
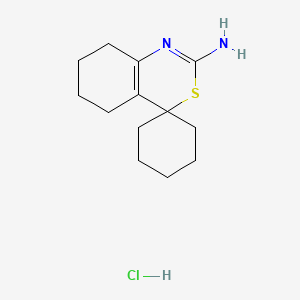

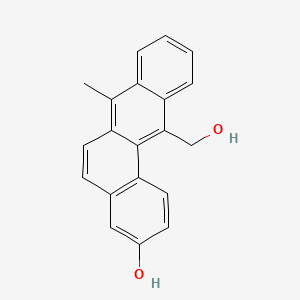
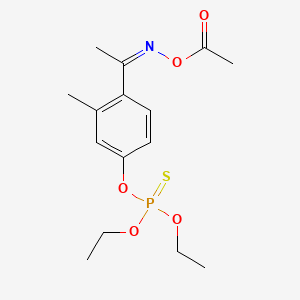
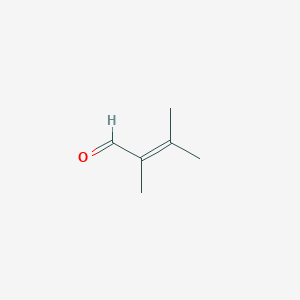
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
